

# Application Notes and Protocols for GSK1059615 Administration in Nude Mice

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Compound of Interest		
Compound Name:	GSK1059615	
Cat. No.:	B1672348	Get Quote

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These application notes provide a comprehensive guide for the in vivo administration of **GSK1059615**, a potent dual PI3K/mTOR inhibitor, in nude mice for preclinical cancer research. The protocols outlined below cover the establishment of tumor xenografts, preparation and administration of **GSK1059615**, and monitoring of tumor growth and animal welfare.

### **Mechanism of Action**

**GSK1059615** is a reversible, ATP-competitive inhibitor of Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ , and  $\gamma$ ) and mTOR. By targeting these key nodes in the PI3K/Akt/mTOR signaling pathway, **GSK1059615** can effectively block downstream signaling, leading to the inhibition of tumor cell proliferation, survival, and growth.

## Data Presentation In Vivo Efficacy of GSK1059615 in Nude Mouse Xenograft Models



Cancer Type	Cell Line	Dosage and Administrat ion	Treatment Schedule	Outcome	Reference
Gastric Cancer	AGS	10 or 30 mg/kg, i.p.	Daily	Potent inhibition of subcutaneou s xenograft growth.[1]	[1]
Head and Neck Squamous Cell Carcinoma (HNSCC)	SCC-9	30 mg/kg, i.p.	Daily for 5 weeks	Significant inhibition of tumor growth.	[2]

# Pharmacokinetic Parameters of a PI3K Inhibitor (GDC-0941) in Nude Mice (Illustrative Example)

Specific pharmacokinetic data for **GSK1059615** in nude mice is not readily available in the public domain. The following table for a similar PI3K inhibitor, GDC-0941, is provided as an illustrative example of typical pharmacokinetic parameters.

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)
Cmax	1,230 ng/mL	1,020 ng/mL
Tmax	0.083 hr	0.5 hr
AUC (0-inf)	788 ng <i>hr/mL</i>	2,980 nghr/mL
Half-life (t1/2)	1.1 hr	1.8 hr
Clearance	21.2 mL/min/kg	-
Volume of Distribution (Vss)	1.6 L/kg	-
Oral Bioavailability	-	77.9%



Data adapted from a study on GDC-0941 in female nu/nu mice.[3]

# Experimental Protocols Subcutaneous Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells into nude mice to establish a tumor xenograft model.

#### Materials:

- Cancer cell line of interest (e.g., AGS, SCC-9)
- Complete cell culture medium
- · Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, can improve tumor take rate)
- 4-6 week old athymic nude mice (e.g., BALB/c nude)
- 1 mL syringes with 27-30 gauge needles
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Disinfectant (e.g., 70% ethanol, povidone-iodine)
- Calipers

#### Procedure:

- Cell Culture: Culture cancer cells in appropriate complete medium until they reach 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.
- Cell Harvesting and Preparation:
  - Wash cells with sterile PBS.



- Detach cells using Trypsin-EDTA and neutralize with complete medium.
- Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
- Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
- (Optional) Mix the cell suspension with an equal volume of Matrigel on ice.
- Animal Preparation and Cell Injection:
  - Anesthetize the nude mouse using a recommended anesthetic protocol.
  - Shave and disinfect the injection site on the flank of the mouse.
  - Draw the cell suspension (typically 100-200 μL) into a 1 mL syringe.
  - Gently lift the skin at the injection site and insert the needle subcutaneously.
  - Slowly inject the cell suspension to form a small bleb.
  - Withdraw the needle and monitor the mouse until it recovers from anesthesia.
- Tumor Growth Monitoring:
  - Monitor the mice daily for tumor appearance.
  - Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
  - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
  - Initiate treatment when tumors reach a predetermined average volume (e.g., 100-200 mm<sup>3</sup>).

### **Preparation and Administration of GSK1059615**

This protocol details the formulation and administration of GSK1059615 for in vivo studies.



#### Materials:

- GSK1059615 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile water for injection (ddH<sub>2</sub>O)
- Sterile tubes and syringes

Formulation Procedure (for Intraperitoneal Injection):

- Prepare a stock solution of GSK1059615 in DMSO.
- For the final formulation, a common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and sterile water. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder sterile water.
- The components should be mixed in a specific order to ensure proper dissolution. First,
  dissolve the required amount of GSK1059615 stock in PEG300. Then, add Tween 80 and
  mix thoroughly. Finally, add the sterile water to reach the final volume.
- The final solution should be clear and administered shortly after preparation.

#### Administration Procedure:

- Gently restrain the mouse.
- Administer the prepared **GSK1059615** solution via intraperitoneal (i.p.) injection using a 27-30 gauge needle. The injection volume is typically 100-200  $\mu$ L.
- The dosing schedule will depend on the specific experimental design but is often daily.[1][2]

## **Animal Welfare and Monitoring**



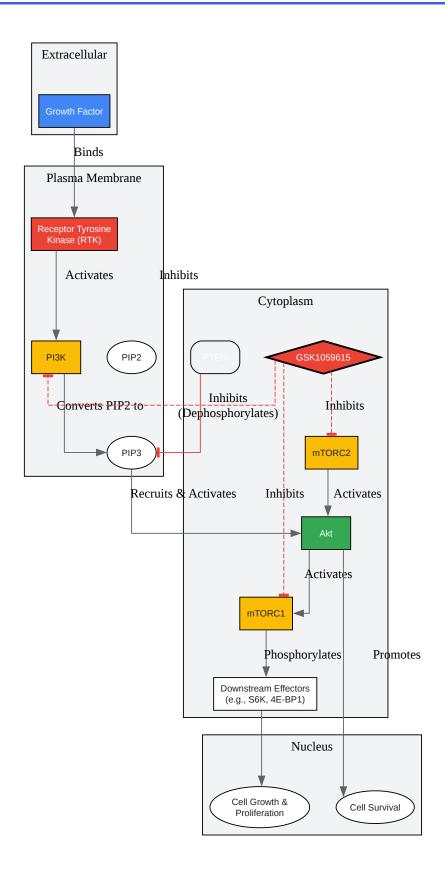
Continuous monitoring of animal welfare is crucial throughout the study.

#### Monitoring Parameters:

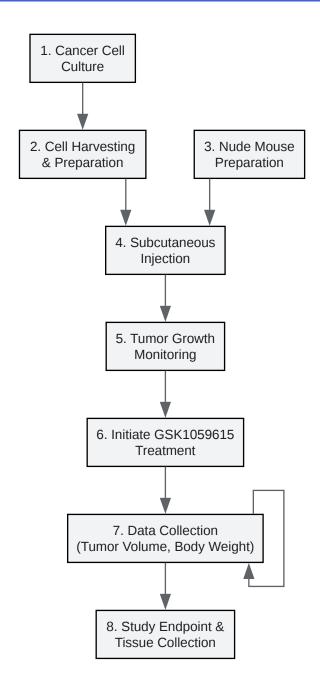
- Body Weight: Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) can be a sign of toxicity.
- Tumor Burden: Monitor tumor size as described above. Ensure tumors do not exceed a size that impedes normal movement or causes ulceration.
- Clinical Signs: Observe the mice daily for any signs of distress, including changes in posture, activity, grooming, and food/water intake.
- Humane Endpoints: Establish clear humane endpoints before the study begins. These may
  include excessive tumor burden, significant weight loss, or severe clinical signs of distress.
   Mice reaching these endpoints should be euthanized humanely.

### **Visualizations**









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## References



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